molecular formula C3H9ClSi B8792421 Chlorotrimethyl-d9-silane

Chlorotrimethyl-d9-silane

Cat. No. B8792421
M. Wt: 117.70 g/mol
InChI Key: IJOOHPMOJXWVHK-GQALSZNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05440063

Procedure details

A four-necked flask equipped with a condenser, thermometer, gas feed tube, and stirrer was charged with 129.1 g (1.0 mol) of dimethyldichlorosilane and 1.3 g (0.01 mol) of AlCl3, which were agitated with the stirrer. To the flask at room temperature, trimethylsilane which had been synthesized in a separate flask from methylmagnesium chloride and 57.5 g (0.5 mol) of methyldichlorosilane was fed. Agitation was continued for one hour. 2.2 g (0.02 mol) of anisole was added to the reaction solution which was agitated for a further one hour. Dimethylchlorosilane and trimethylchlorosilane were isolated from the reaction solution by distillation. There were obtained 42.0 g of dimethylchlorosilane and 48.9 g of trimethylchlorosilane in a yield of 89% and 90%, respectively.
Quantity
129.1 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
57.5 g
Type
reactant
Reaction Step Two
Quantity
2.2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([CH3:5])(Cl)[Cl:3].[Al+3].[Cl-].[Cl-].[Cl-].[CH3:10][SiH:11]([CH3:13])[CH3:12].C[Mg][Cl:16].C[SiH](Cl)Cl.C1(OC)C=CC=CC=1>>[CH3:1][SiH:2]([CH3:5])[Cl:3].[CH3:10][Si:11]([CH3:13])([CH3:12])[Cl:16] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
129.1 g
Type
reactant
Smiles
C[Si](Cl)(Cl)C
Name
Quantity
1.3 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[SiH](C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Cl
Name
Quantity
57.5 g
Type
reactant
Smiles
C[SiH](Cl)Cl
Step Three
Name
Quantity
2.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC

Conditions

Stirring
Type
CUSTOM
Details
were agitated with the stirrer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A four-necked flask equipped with a condenser
STIRRING
Type
STIRRING
Details
was agitated for a further one hour
Duration
1 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C[SiH](Cl)C
Name
Type
product
Smiles
C[Si](Cl)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05440063

Procedure details

A four-necked flask equipped with a condenser, thermometer, gas feed tube, and stirrer was charged with 129.1 g (1.0 mol) of dimethyldichlorosilane and 1.3 g (0.01 mol) of AlCl3, which were agitated with the stirrer. To the flask at room temperature, trimethylsilane which had been synthesized in a separate flask from methylmagnesium chloride and 57.5 g (0.5 mol) of methyldichlorosilane was fed. Agitation was continued for one hour. 2.2 g (0.02 mol) of anisole was added to the reaction solution which was agitated for a further one hour. Dimethylchlorosilane and trimethylchlorosilane were isolated from the reaction solution by distillation. There were obtained 42.0 g of dimethylchlorosilane and 48.9 g of trimethylchlorosilane in a yield of 89% and 90%, respectively.
Quantity
129.1 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
57.5 g
Type
reactant
Reaction Step Two
Quantity
2.2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([CH3:5])(Cl)[Cl:3].[Al+3].[Cl-].[Cl-].[Cl-].[CH3:10][SiH:11]([CH3:13])[CH3:12].C[Mg][Cl:16].C[SiH](Cl)Cl.C1(OC)C=CC=CC=1>>[CH3:1][SiH:2]([CH3:5])[Cl:3].[CH3:10][Si:11]([CH3:13])([CH3:12])[Cl:16] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
129.1 g
Type
reactant
Smiles
C[Si](Cl)(Cl)C
Name
Quantity
1.3 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[SiH](C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Cl
Name
Quantity
57.5 g
Type
reactant
Smiles
C[SiH](Cl)Cl
Step Three
Name
Quantity
2.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC

Conditions

Stirring
Type
CUSTOM
Details
were agitated with the stirrer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A four-necked flask equipped with a condenser
STIRRING
Type
STIRRING
Details
was agitated for a further one hour
Duration
1 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C[SiH](Cl)C
Name
Type
product
Smiles
C[Si](Cl)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05440063

Procedure details

A four-necked flask equipped with a condenser, thermometer, gas feed tube, and stirrer was charged with 129.1 g (1.0 mol) of dimethyldichlorosilane and 1.3 g (0.01 mol) of AlCl3, which were agitated with the stirrer. To the flask at room temperature, trimethylsilane which had been synthesized in a separate flask from methylmagnesium chloride and 57.5 g (0.5 mol) of methyldichlorosilane was fed. Agitation was continued for one hour. 2.2 g (0.02 mol) of anisole was added to the reaction solution which was agitated for a further one hour. Dimethylchlorosilane and trimethylchlorosilane were isolated from the reaction solution by distillation. There were obtained 42.0 g of dimethylchlorosilane and 48.9 g of trimethylchlorosilane in a yield of 89% and 90%, respectively.
Quantity
129.1 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
57.5 g
Type
reactant
Reaction Step Two
Quantity
2.2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([CH3:5])(Cl)[Cl:3].[Al+3].[Cl-].[Cl-].[Cl-].[CH3:10][SiH:11]([CH3:13])[CH3:12].C[Mg][Cl:16].C[SiH](Cl)Cl.C1(OC)C=CC=CC=1>>[CH3:1][SiH:2]([CH3:5])[Cl:3].[CH3:10][Si:11]([CH3:13])([CH3:12])[Cl:16] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
129.1 g
Type
reactant
Smiles
C[Si](Cl)(Cl)C
Name
Quantity
1.3 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[SiH](C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Cl
Name
Quantity
57.5 g
Type
reactant
Smiles
C[SiH](Cl)Cl
Step Three
Name
Quantity
2.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC

Conditions

Stirring
Type
CUSTOM
Details
were agitated with the stirrer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A four-necked flask equipped with a condenser
STIRRING
Type
STIRRING
Details
was agitated for a further one hour
Duration
1 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C[SiH](Cl)C
Name
Type
product
Smiles
C[Si](Cl)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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